diphenylmethyl 2-chloro-4-nitrobenzoate
Description
Diphenylmethyl 2-chloro-4-nitrobenzoate is an ester derivative of 2-chloro-4-nitrobenzoic acid, featuring a diphenylmethyl group as the esterifying alcohol. This compound belongs to a class of nitrobenzoate esters, which are characterized by their nitro (-NO₂) and chloro (-Cl) substituents on the aromatic ring. Such structural motifs are often associated with biological activity, particularly in medicinal chemistry and materials science. The diphenylmethyl moiety is notable for its hydrophobic and steric properties, which can enhance binding affinity to biological targets or influence crystallographic packing in solid-state applications .
Properties
IUPAC Name |
benzhydryl 2-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c21-18-13-16(22(24)25)11-12-17(18)20(23)26-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJPGYOSHJNSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethanolammonium 2-Chloro-4-Nitrobenzoate
- Structure: Ethanolamine (EA) as the cation instead of diphenylmethyl.
- Properties : EA-based salts are water-soluble and biocompatible, making them suitable for pharmaceutical formulations. EA’s role in autophagy regulation and membrane lipid synthesis further distinguishes its biological relevance .
- Applications : Used in therapeutic agents for age-associated diseases, contrasting with diphenylmethyl derivatives, which may prioritize target binding over solubility .
(4-Chlorophenyl) 4-Nitrobenzoate
- Structure : Substitutes diphenylmethyl with a 4-chlorophenyl group.
- This compound is listed in chemical databases (e.g., DTXSID20324533) with applications in materials science .
- Synthesis: Similar esterification methods but with different phenol reactants .
2-(Diethylamino)ethyl 2-Chloro-4-Nitrobenzoate
- Properties : Enhanced solubility in polar solvents due to the tertiary amine group. Molecular weight (300.74 g/mol) is lower than diphenylmethyl derivatives, which may affect pharmacokinetics .
Impact of the Diphenylmethyl Moiety
Evidence from binding studies highlights the critical role of the diphenylmethyl group. Compounds lacking this group (e.g., 7c, 7d, 8c, 8d) showed negligible binding affinity, while those retaining it (e.g., 7a, 7b, 8a, 8b) exhibited moderate to strong interactions with biological targets . For example:
- Diguandino Derivatives (8a, 8b): Achieved binding affinities comparable to anthranilamides, suggesting synergistic effects between diphenylmethyl and guanidine groups .
- Diphenylmethyl vs. Morpholinium: Morpholinium 2-chloro-4-nitrobenzoate (studied for nonlinear optical properties) lacks the aromatic bulk of diphenylmethyl, resulting in distinct crystallographic packing and reduced hydrophobicity .
Physicochemical and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
